molecular formula C16H11NO4 B12949136 2H-Chromene-3-carboxylic nicotinic anhydride

2H-Chromene-3-carboxylic nicotinic anhydride

Cat. No.: B12949136
M. Wt: 281.26 g/mol
InChI Key: NYLZUWLWUUTTQZ-UHFFFAOYSA-N
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Description

2H-Chromene-3-carboxylic nicotinic anhydride is a compound that belongs to the class of chromenes, which are oxygen-containing heterocycles. Chromenes are known for their presence in various natural products, pharmaceutical agents, and biologically relevant molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Chromene-3-carboxylic nicotinic anhydride typically involves cyclization reactions and late-stage functionalization of the parent 2H-chromenes. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts . Another method is the Knoevenagel condensation, which involves the reaction of aldehydes with active methylene compounds in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Mechanism of Action

Properties

Molecular Formula

C16H11NO4

Molecular Weight

281.26 g/mol

IUPAC Name

2H-chromene-3-carbonyl pyridine-3-carboxylate

InChI

InChI=1S/C16H11NO4/c18-15(12-5-3-7-17-9-12)21-16(19)13-8-11-4-1-2-6-14(11)20-10-13/h1-9H,10H2

InChI Key

NYLZUWLWUUTTQZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)OC(=O)C3=CN=CC=C3

Origin of Product

United States

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